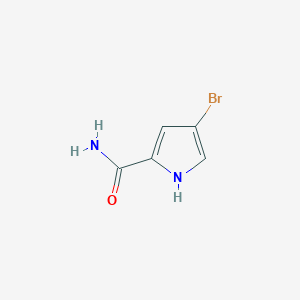
4-Bromo-1H-pyrrole-2-carboxamide
Descripción general
Descripción
4-Bromo-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C5H5BrN2O . It is a solid substance .
Synthesis Analysis
The synthesis of 4-Bromo-1H-pyrrole-2-carboxamide and its derivatives has been reported in several studies . For instance, one method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of 4-Bromo-1H-pyrrole-2-carboxamide is represented by the InChI code 1S/C5H5BrN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) and the InChI Key ZDOSNCDGCSOFIE-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-1H-pyrrole-2-carboxamide are not detailed in the search results, pyrrole compounds are known to undergo various reactions. For instance, they can undergo Cu/ABNO-catalyzed aerobic oxidative coupling with diols .Physical And Chemical Properties Analysis
4-Bromo-1H-pyrrole-2-carboxamide has a molecular weight of 189.01 . It is a solid substance and slightly soluble in water . The compound has a density of 1.8±0.1 g/cm3 .Aplicaciones Científicas De Investigación
1. Application in Drug-Resistant Tuberculosis Treatment
- Summary of Application: Pyrrole-2-carboxamides were designed with a structure-guided strategy based on the crystal structure of MmpL3 and a pharmacophore model . These compounds showed potent anti-TB activity and low cytotoxicity .
- Methods of Application: The structure-activity relationship studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and attaching bulky substituents to the carboxamide greatly improved anti-TB activity .
- Results or Outcomes: Most compounds showed potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity (IC 50 > 64 μg/mL). Compound 32 displayed excellent activity against drug-resistant tuberculosis, good microsomal stability, almost no inhibition of the hERG K + channel, and good in vivo efficacy .
2. Synthesis from Cellulose- and Chitin-Based Feedstocks
- Summary of Application: A protocol was developed to identify potential transformation pathways that allow for the use of feedstocks from different origins . By analyzing existing knowledge on chemical reactions in large databases, several promising synthetic routes were shortlisted .
- Methods of Application: The reaction of D-glucosamine and pyruvic acid was identified as the most interesting to make pyrrole-2-carboxylic acid (PCA) .
- Results or Outcomes: The optimized synthetic conditions resulted in 50% yield of PCA .
3. Application in Antibacterial Treatment
- Summary of Application: New hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamides were developed as promising E. coli DNA gyrase B inhibitors .
- Methods of Application: The study provided valuable information on the binding mode and structure-activity relationship of these new hybrids .
- Results or Outcomes: These hybrid derivatives showed more prominent antibacterial action on Gram-negative rather than Gram-positive organisms .
4. Application in Hypolipidemic Agent
- Summary of Application: The pyrrole carboxamide motif is part of many blockbuster drugs like the calcium salt of atorvastatin, a hypolipidemic agent .
- Methods of Application: The study designed a series of pyrrole-2-carboxamide compounds based on the crystal structure of MmpL3 and a pharmacophore model .
- Results or Outcomes: Based on the structure–activity relationship (SAR) study and druggability evaluation, candidates with potent activity, good microsomal stability, and low toxicity were identified .
5. Application in Anti-Fungal Treatment
- Summary of Application: New hybrids of substituted 3,4-dichloro-1H-pyrrole-2-carboxamides were developed as promising anti-fungal agents .
- Methods of Application: The study provided valuable information on the binding mode and structure-activity relationship of these new hybrids .
- Results or Outcomes: These hybrid derivatives showed good activity against Aspergillus niger and Aspergillus flavus .
6. Application in Marine Sponges’ Alkaloids
- Summary of Application: Pyrrole-2-carboxamide is a common fragment present in marine sponges’ alkaloids such as hymenidin, oroidin, and callyspongisine C .
- Methods of Application: The study designed a series of pyrrole-2-carboxamide compounds based on the crystal structure of MmpL3 and a pharmacophore model .
- Results or Outcomes: Based on the structure–activity relationship (SAR) study and druggability evaluation, candidates with potent activity, good microsomal stability, and low toxicity were identified .
Safety And Hazards
Direcciones Futuras
While specific future directions for 4-Bromo-1H-pyrrole-2-carboxamide are not detailed in the search results, research into pyrrole derivatives is ongoing, with potential applications in medicinal chemistry .
Relevant Papers Several papers related to 4-Bromo-1H-pyrrole-2-carboxamide were retrieved . These papers discuss various aspects of the compound, including its synthesis, molecular structure, and potential applications.
Propiedades
IUPAC Name |
4-bromo-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOSNCDGCSOFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571806 | |
| Record name | 4-Bromo-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-pyrrole-2-carboxamide | |
CAS RN |
196106-96-4 | |
| Record name | 4-Bromo-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


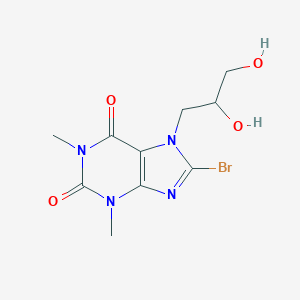
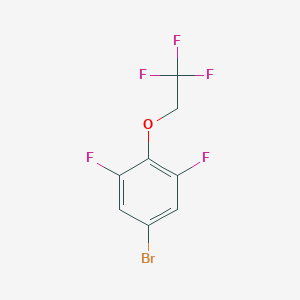
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
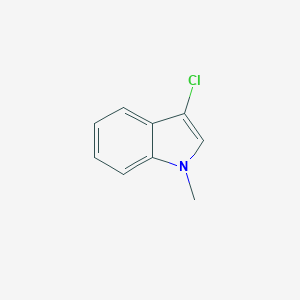


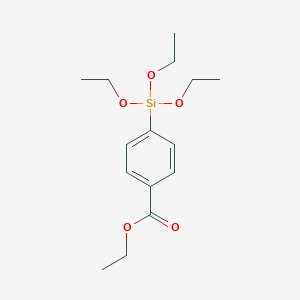

![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)
![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)
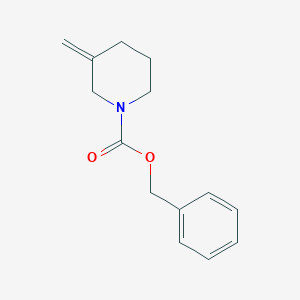
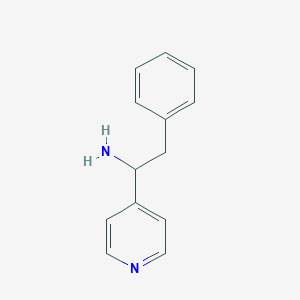
![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)